Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-fluoro-1-benzothiophene-2-carboxylate
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Description
This compound appears to contain several functional groups, including a piperidine ring, a sulfonyl group, a fluoro-substituted benzothiophene, and a carboxylate ester. Piperidine is a common structural motif in many pharmaceuticals . The sulfonyl group is often used in medicinal chemistry due to its ability to form hydrogen bonds, which can enhance binding to biological targets. The benzothiophene is a bicyclic system containing a sulfur atom, which can also have interesting biological activity. The presence of a fluorine atom can enhance the metabolic stability of the compound, and the methyl ester could potentially be hydrolyzed to a carboxylic acid in vivo.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the construction of the benzothiophene ring. The final step might involve a reaction to install the methyl ester. Unfortunately, without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The piperidine ring is likely to adopt a chair conformation, and the sulfonyl group could accept hydrogen bonds. The benzothiophene ring system is likely to be planar due to conjugation .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the sulfonyl group could be displaced by a nucleophile, or the ester could be hydrolyzed under acidic or basic conditions. The benzothiophene could potentially undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and ester groups could enhance its solubility in polar solvents. The compound is likely to have a significant dipole moment due to the polar bonds it contains .Mechanism of Action
The mechanism of action would depend on the biological target of the compound. The piperidine ring is a common feature in many drugs and can interact with a variety of biological targets. The sulfonyl group can form hydrogen bonds, which could enhance binding to a target. The benzothiophene and ester groups could also be involved in binding .
Future Directions
Future research on this compound could involve further exploration of its synthesis, as well as studies to determine its biological activity. This could include in vitro testing against a panel of biological targets, as well as in vivo studies in appropriate animal models. If the compound shows promising activity, it could be optimized through medicinal chemistry approaches .
Properties
IUPAC Name |
methyl 3-(4-carbamoylpiperidin-1-yl)sulfonyl-4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O5S2/c1-24-16(21)13-14(12-10(17)3-2-4-11(12)25-13)26(22,23)19-7-5-9(6-8-19)15(18)20/h2-4,9H,5-8H2,1H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALUHCNMHLGWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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